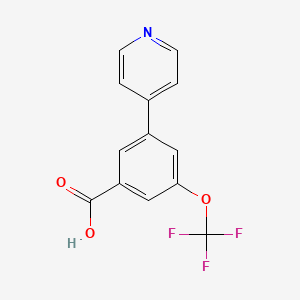![molecular formula C13H16ClN3 B8193972 2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193972.png)
2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 2-position and a cyclohexylmethyl group at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a cyclohexylmethylamine derivative, followed by cyclization to form the fused pyrrolopyrimidine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Hiyama cross-couplings to form C-C bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and organosilanes
Major Products: The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, dihydro derivatives, and various coupled products depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a probe for studying cellular processes
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: The compound serves as a scaffold for the design and synthesis of new drugs with improved efficacy and reduced side effects
作用機序
The mechanism of action of 2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as thymidylate synthase and cyclin-dependent kinases, which are crucial for DNA synthesis and cell cycle regulation
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to the inhibition of cancer cell growth and proliferation
類似化合物との比較
2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds in terms of structure and biological activity:
Similar Compounds: Pyrido[2,3-d]pyrimidine, pyrrolo[2,3-d]pyrimidine derivatives, and other fused heterocyclic compounds
Uniqueness: The presence of the cyclohexylmethyl group and the chlorine atom at specific positions in the compound’s structure contributes to its unique biological activity and specificity towards certain molecular targets
特性
IUPAC Name |
2-chloro-7-(cyclohexylmethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-13-15-8-11-6-7-17(12(11)16-13)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWWSGJEQPKUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=CN=C(N=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193894.png)
![5-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8193902.png)
![2'-Fluoro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193906.png)
![2'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193907.png)
![2',5'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193922.png)
![2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193938.png)
![2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193953.png)
![2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193954.png)
![2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193959.png)
![2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193968.png)
![2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193976.png)
![4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193995.png)
![4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193999.png)
